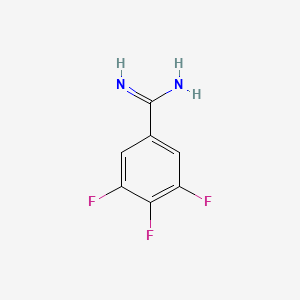

3,4,5-Trifluoro-benzamidine

描述

Contextualization within Fluorinated Organic Compounds Research

The study of 3,4,5-Trifluoro-benzamidine is deeply rooted in the broader field of fluorinated organic compounds research. The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable tool for medicinal and agrochemical chemists. mdpi.comacs.org

In medicinal chemistry, the introduction of fluorine can profoundly influence a drug's properties, including its metabolic stability, binding affinity to target proteins, and membrane permeability. bohrium.comnih.gov Blocking metabolically vulnerable sites with fluorine can prolong a drug's half-life. researchgate.net Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect pharmacokinetic properties and binding affinity. bohrium.com

The impact of fluorine in agrochemicals is similarly transformative. Fluorinated compounds have demonstrated enhanced efficacy, selectivity, and in some cases, improved environmental safety profiles compared to their non-fluorinated counterparts. numberanalytics.comnumberanalytics.com The introduction of fluorine can lead to more potent herbicides, insecticides, and fungicides. numberanalytics.comresearchgate.netnih.gov

The benzamidine (B55565) moiety is a recognized structural motif in the design of bioactive molecules. ontosight.ai It is particularly known for its ability to inhibit serine proteases, a class of enzymes involved in a multitude of physiological and pathological processes. ontosight.aiontosight.ai This inhibitory action makes benzamidine derivatives promising candidates for therapeutic interventions in areas such as thrombosis, cancer, and inflammation. ontosight.ai The de novo design of bioactive compounds often incorporates the benzamidine fragment to target specific enzyme pockets. d-nb.info

Historical Perspective of Benzamidine Research

The exploration of benzamidine and its derivatives has a rich history, evolving from early discoveries to the sophisticated design of fluorinated analogues.

Historically, benzamidine derivatives have been investigated for various therapeutic applications. For instance, they have been studied for their potential to relieve painful inflammatory conditions of the mouth, such as oral infections and gingivitis. drugbank.com Early research also explored their antiviral effects, with certain benzamidine derivatives showing activity against influenza viruses. asm.org The development of anticoagulants has also drawn from benzamidine-based structures, with some direct thrombin inhibitors being structurally similar to benzamidine derivatives. nih.gov

The convergence of fluorine chemistry and benzamidine research has led to the development of fluorinated benzamidine derivatives. This evolution is driven by the goal of enhancing the therapeutic potential of the benzamidine scaffold. By strategically placing fluorine atoms on the benzamidine core, researchers aim to modulate the compound's electronic properties, lipophilicity, and metabolic stability to achieve improved efficacy and pharmacokinetic profiles. The synthesis of various fluorinated benzamidine derivatives, including those with different fluorination patterns, is an active area of research.

Current Research Landscape and Emerging Trends for this compound

Current research on this compound is primarily focused on its synthesis and its potential applications as a building block in the creation of more complex molecules. The synthesis of this compound hydrochloride can be achieved from 3,4,5-trifluorobenzonitrile (B140964). googleapis.comepo.org This starting material, 3,4,5-trifluorobenzonitrile, is a commercially available solid. sigmaaldrich.comfishersci.se

The trifluorinated phenyl ring of this compound is of particular interest in the design of liquid crystal materials and other advanced materials. googleapis.com While specific, in-depth biological studies on this compound itself are not extensively documented in publicly available literature, its structural motifs are relevant to the development of bioactive compounds. The ongoing exploration of fluorinated molecules in drug discovery and materials science suggests that this compound will continue to be a valuable intermediate for synthetic chemists.

| Property | Value |

| IUPAC Name | 3,4,5-trifluorobenzamidine |

| CAS Number | 910053-71-3 (for hydrochloride salt) |

| Molecular Formula | C7H5F3N2 |

| Starting Material for Synthesis | 3,4,5-Trifluorobenzonitrile |

Structure

3D Structure

属性

IUPAC Name |

3,4,5-trifluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEUKMKQVDEIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403525 | |

| Record name | 3,4,5-Trifluoro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504404-35-7 | |

| Record name | 3,4,5-Trifluorobenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504404-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trifluoro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3,4,5 Trifluoro Benzamidine and Its Derivatives

Classical Synthetic Routes to Benzamidines

The formation of the benzamidine (B55565) functional group is a cornerstone of various synthetic strategies. Classical routes often begin with readily available starting materials and proceed through well-understood reaction mechanisms.

Nitrile-Based Synthesis: Amidoxime (B1450833) Reduction Approaches

A prevalent and versatile method for synthesizing benzamidines involves the use of nitriles as precursors. capes.gov.brtandfonline.com This approach typically proceeds through an intermediate amidoxime, which is subsequently reduced to the target amidine.

The initial step involves the conversion of a benzonitrile (B105546) to a benzamidoxime (B57231). This transformation is commonly achieved by reacting the nitrile with hydroxylamine. turkjps.org The resulting amidoxime can then be reduced to the corresponding benzamidine. A common method for this reduction is catalytic hydrogenation. capes.gov.brtandfonline.com This process often employs a catalyst such as palladium on charcoal (Pd/C) in the presence of an acid, like acetic acid. capes.gov.brresearchgate.net Alternative reducing agents, such as SnCl₂·2H₂O, have also been successfully used for the reduction of polymer-bound amidoximes. researchgate.net

Recent advancements have explored photochemical methods for the reduction of amidoxime derivatives to amidines, offering a milder and more environmentally friendly alternative to traditional methods that may require harsh conditions. acs.orgacs.org

| Precursor | Intermediate | Reagents for Reduction | Product | Reference |

| Benzonitrile | Benzamidoxime | Catalytic Hydrogenation (e.g., Pd/C, Acetic Acid) | Benzamidine | capes.gov.br |

| Polymer-bound Nitrile | Polymer-bound Amidoxime | SnCl₂·2H₂O | Polymer-bound Amidine | researchgate.net |

| N-Arylthiophene-2-carboxamidoximes | - | UV-vis light | N-Arylthiophene-2-carboxamidines | acs.orgacs.org |

Alternative Formation of the Amidine Functional Group

Beyond the amidoxime reduction pathway, several other methods exist for the formation of the amidine functional group. The direct addition of an amine to a nitrile is an atom-economical approach, though it can require harsh conditions or activation of the nitrile with electron-withdrawing groups or Lewis acids. mdpi.com Transition metal catalysts, such as copper and palladium complexes, have been developed to facilitate this reaction under milder conditions. mdpi.comsciforum.net

Other notable methods include:

The reaction of imidoylbenzotriazoles with primary and secondary amines, often accelerated by microwave irradiation. organic-chemistry.org

The Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imidate, which can then be converted to an amidine. organic-chemistry.org

Multicomponent reactions, which offer a convergent approach to complex amidine structures. organic-chemistry.org For instance, a metal-free, multicomponent reaction of nitroalkene derivatives, dibromo amides, and amines has been reported for the synthesis of N-acyl amidines. organic-chemistry.org

Targeted Synthesis of 3,4,5-Trifluoro-benzamidine

The synthesis of the specifically substituted this compound requires careful selection of starting materials and reaction conditions to achieve the desired fluorination pattern.

Trifluorobenzonitrile Precursors and their Synthesis

The primary precursor for the synthesis of this compound is 3,4,5-trifluorobenzonitrile (B140964). The synthesis of this key intermediate can be achieved through various routes. One common method involves the fluorination of a pre-existing benzonitrile derivative. For example, 2,4-dichloro-5-fluorobenzonitrile (B139205) can be reacted with an alkali metal fluoride (B91410) in the presence of a phase transfer catalyst to yield 2,4,5-trifluorobenzonitrile. google.com

Another approach starts from a trifluoro-substituted aniline. For instance, 2,4,5-trifluoro-aniline can be converted to the corresponding diazonium salt, which is then reacted with a metal cyanide in a Sandmeyer-type reaction to produce 2,4,5-trifluoro-benzonitrile. google.com The synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine has been achieved starting from o-chlorobenzonitrile. google.com

| Starting Material | Key Transformation | Product | Reference |

| 2,4-dichloro-5-fluorobenzonitrile | Fluorination with alkali metal fluoride | 2,4,5-trifluorobenzonitrile | google.com |

| 2,4,5-trifluoro-aniline | Diazotization followed by Sandmeyer reaction | 2,4,5-trifluoro-benzonitrile | google.com |

| o-chlorobenzonitrile | Suzuki coupling and subsequent reactions | 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine | google.com |

| 4-azido-2,3,5,6-tetrafluorobenzonitrile | Nucleophilic aromatic substitution | 4-azido-2-(triphenylphosphinimino)-3,5,6-trifluorobenzonitrile | acs.org |

Optimization of Reaction Conditions and Yields

Once the 3,4,5-trifluorobenzonitrile precursor is obtained, its conversion to this compound follows the general principles of nitrile-to-amidine synthesis. Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.

In the nitrile-based synthesis via an amidoxime intermediate, the reduction step is a key point for optimization. The choice of catalyst, solvent, temperature, and pressure for the catalytic hydrogenation can significantly impact the efficiency of the reaction. For instance, the use of acetic anhydride (B1165640) along with acetic acid during the hydrogenation of benzamidoximes has been reported to give good yields of benzamidines. capes.gov.br

For direct amination of nitriles, the development of efficient catalytic systems is a primary focus. Copper-catalyzed protocols have been shown to be effective for the synthesis of N-substituted benzamidines from nitriles and amines, with factors such as the choice of ligand and base being critical for high yields. mdpi.comsciforum.net Palladium-catalyzed methods have also been developed for the synthesis of N-arylamidines. sciforum.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. This includes the use of greener solvents, catalysts, and reaction conditions.

For the synthesis of benzamidines, several green approaches have been explored:

Catalyst-free reactions: Photochemical reduction of amidoximes represents a catalyst-free method. acs.orgacs.org

Solvent-free reactions: Some methods for the synthesis of benzimidazole (B57391) derivatives, which share structural similarities with benzamidines, have been developed under solvent-free conditions, often utilizing microwave assistance or solid-supported catalysts. chemmethod.comsphinxsai.com The use of copper oxide nanoparticles as a catalyst under solvent-free conditions has been reported for the synthesis of N-phenyl benzamidine derivatives. rcsi.science

Use of greener solvents: Water has been explored as a solvent for the synthesis of benzimidazole derivatives from N-(2-iodoaryl)benzamidine, offering an environmentally benign alternative to traditional organic solvents. chemmethod.comsphinxsai.com

Ionic liquid-supported catalysts: A synthesis method for benzamidine derivatives using an ionic liquid-supported nano-metal catalyst has been disclosed, which allows for the recovery and reuse of the catalyst. google.com

The application of these green chemistry principles to the synthesis of this compound holds the potential for more sustainable and efficient production of this valuable compound.

Synthesis of Advanced this compound Analogues and Prodrugs

The development of advanced analogues and prodrugs of this compound is crucial for modulating its pharmacokinetic and pharmacodynamic properties. These modifications aim to enhance features like aqueous solubility, metabolic stability, and cell permeability, which can lead to improved therapeutic efficacy. nih.gov

Strategies for Structural Diversification

Structural diversification of the this compound scaffold is a key strategy to explore the structure-activity relationships and to identify new derivatives with enhanced properties. This can involve the introduction of various substituents on the benzene (B151609) ring or modifications of the amidine group itself.

One common approach is the synthesis of analogues with conformationally restricted bioisosteres. For instance, tetrahydrobenzodifuran functionalities have been used to replace the methoxy (B1213986) groups in similar phenylalkylamine structures. nih.gov This strategy aims to model the active binding conformations of the parent compounds. nih.gov The synthesis of such dihydrobenzofuran analogues often involves multi-step reaction sequences, starting from appropriately substituted phenols and building the heterocyclic rings.

Another diversification strategy involves creating prodrugs to improve physicochemical properties like water solubility. amazonaws.com A common approach is to form a triazolium salt type prodrug. amazonaws.com This involves creating a pro-moiety, for example, by incorporating a group like [N-(3-acetoxypropyl)-N-methylamino]carboxymethyl, which can be enzymatically cleaved in vivo to release the active drug. amazonaws.com The design of these prodrugs can be optimized by adjusting the conformation of the pro-moiety to control the rate of conversion to the active compound. amazonaws.com

The table below summarizes some strategies for structural diversification.

| Strategy | Goal | Example |

| Conformational Restriction | Model active binding conformations | Synthesis of tetrahydrobenzodifuran analogues nih.gov |

| Prodrug Synthesis | Improve water solubility and safety profile | Creation of triazolium salt type prodrugs amazonaws.com |

| Substitution on the Aromatic Ring | Explore structure-activity relationships | Introduction of various functional groups |

Incorporation into Complex Molecular Architectures

The this compound moiety can be incorporated into more complex molecular architectures to create novel therapeutic agents. This often involves its integration into heterocyclic ring systems known for their pharmacological activity.

For example, benzamidine derivatives are key intermediates in the synthesis of benzimidazoles. researchgate.net Transition-metal-catalyzed intramolecular C-N bond formation is a common strategy to construct the benzimidazole ring system from N-aryl amidines. researchgate.netnih.gov This approach offers a high degree of regioselectivity. nih.gov

Furthermore, the amidine group itself can participate in tandem reactions to form fused heterocyclic systems. For instance, chelation-assisted C-H amidation of arenes with sulfonyl or acyl azides can lead to the formation of indazoles when amidine substrates are used. acs.org

The table below outlines methods for incorporating benzamidines into complex structures.

| Target Structure | Synthetic Method | Catalyst/Reagents |

| Benzimidazoles | Intramolecular C-N cross-coupling of N-(2-iodoaryl)benzamidine | K₂CO₃ in water (catalyst-free) nih.gov |

| Benzimidazoles | Copper-catalyzed intramolecular C-H amination of N-phenylbenzamidine | Copper(II) acetate, acetic acid, O₂ acs.org |

| Indazoles | Chelation-assisted C-H amidation with sulfonyl or acyl azides | Transition metal catalyst acs.org |

Stereoselective Synthesis and Chiral Resolution Efforts

The introduction of chiral centers into this compound derivatives can have a significant impact on their biological activity. Therefore, stereoselective synthesis and chiral resolution are important aspects of their development.

Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. One approach involves the use of chiral auxiliaries. For example, a readily available and inexpensive chiral diamine, such as (1S,2S)-trans-1,2-diaminocyclohexane, can be used to synthesize chiral enamines. mdpi.com These can then react with electrophiles to generate products with high enantioselectivity. mdpi.com

Dynamic kinetic resolution (DKR) is another powerful technique. rsc.org This method combines the resolution of a racemic mixture with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. A notable example is the DKR of 4,5-diaryl cyclic sulfamidate imines using a chiral rhodium catalyst, which yields the corresponding cyclic sulfamidates with high diastereomeric and enantiomeric excess. rsc.org

Active template auxiliary methodologies have also been developed for the stereoselective synthesis of complex interlocked molecules like rotaxanes and catenanes, where a chiral macrocycle mediates the formation of the desired stereoisomer. bham.ac.uk

The following table summarizes key approaches to stereoselective synthesis.

| Method | Key Feature | Example Application |

| Chiral Auxiliary | Use of a removable chiral group to direct stereochemistry | Synthesis of enantiopure enamines using (1S,2S)-trans-1,2-diaminocyclohexane mdpi.com |

| Dynamic Kinetic Resolution | In-situ racemization of the unwanted enantiomer | Asymmetric transfer hydrogenation of cyclic sulfamidate imines with a chiral Rh catalyst rsc.org |

| Active Template Auxiliary | Use of a chiral template to guide assembly | Stereoselective synthesis of mechanically planar chiral rotaxanes and catenanes bham.ac.uk |

Catalytic Systems in Benzamidine Synthesis

Catalysis plays a pivotal role in the synthesis of benzamidines and their derivatives, offering efficient and environmentally benign routes. Innovations in catalyst design, including the use of ionic liquids and transition metals, have significantly advanced the field.

Application of Ionic Liquid-Supported Catalysts

Ionic liquids (ILs) are emerging as green solvents and catalyst supports in organic synthesis due to their unique properties, such as low vapor pressure and high thermal stability. ajgreenchem.com Ionic liquid-supported catalysts offer the advantages of both homogeneous and heterogeneous catalysis, including high activity and easy recovery and reuse of the catalyst. google.com

A patented method describes the synthesis of benzamidine derivatives from benzonitriles using an ionic liquid-supported nano-metal catalyst. google.com The process involves the formation of a benzamidoxime intermediate, followed by hydrogenation-reduction catalyzed by the supported catalyst. google.com The catalyst, an ionic liquid-supported Rh(0) complex, is prepared in several steps, starting from the reaction of methylimidazole with 1,4-dibromobutane. google.com

Magnetic nanoparticles functionalized with ionic liquids have also been developed as efficient and reusable catalysts for the synthesis of benzimidazole derivatives, a related class of compounds. ajgreenchem.com These catalysts can be easily separated from the reaction mixture using an external magnet, allowing for multiple reuse cycles with minimal loss of activity. ajgreenchem.com

The table below provides an overview of ionic liquid-supported catalyst systems.

| Catalyst System | Application | Key Advantages |

| Ionic liquid-supported Rh(0) catalyst | Synthesis of benzamidine derivatives from benzonitriles google.com | High activity, recoverability google.com |

| Ionic liquid-supported on magnetic nanoparticles (Fe₃O₄-IL) | Synthesis of benzimidazole derivatives ajgreenchem.com | Easy separation via magnet, high reusability, solvent-free conditions ajgreenchem.com |

Transition Metal Catalysis in C-H Activation and Cross-Coupling

Transition metal-catalyzed C-H activation and cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, including benzamidine derivatives. researchgate.net These methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. acs.org

Palladium and copper are among the most widely used transition metals for these transformations. Palladium-catalyzed C-H activation and C-C coupling of benzamidines have been reported. thieme-connect.com Copper-catalyzed C-H amination is another important strategy, for example, in the synthesis of benzimidazoles from N-phenylbenzamidines. acs.org

These reactions often involve the use of a directing group on the substrate to achieve high selectivity. The amidine group itself can act as a directing group in certain C-H activation reactions. researchgate.net Recent research has focused on the development of tandem reactions, where C-H activation is followed by an annulation step to construct heterocyclic rings in a single operation. researchgate.net

The following table highlights examples of transition metal-catalyzed reactions in benzamidine synthesis.

| Reaction Type | Catalyst | Application |

| C-H Activation / C-C Coupling | Palladium(II) | Functionalization of benzamidine thieme-connect.com |

| C-H Amination | Copper(II) acetate | Synthesis of benzimidazoles from N-phenylbenzamidine acs.org |

| C-H Activation / Annulation | Transition Metals | Synthesis of fused heterocycles from amidines researchgate.net |

Reactivity and Reaction Mechanisms of 3,4,5 Trifluoro Benzamidine

Fundamental Reactivity of the Amidine Moiety

The amidine group, characterized by a nitrogen double-bonded to a carbon that is also single-bonded to another nitrogen (-C(=N)N-), possesses a rich and versatile chemical nature.

The reactivity of the amidine functional group is distinctly dualistic. The nitrogen atoms, with their lone pairs of electrons, act as nucleophilic centers. Amidines can serve as reactive nitrogen nucleophiles, capable of reacting with electrophiles such as Michael acceptors to form new carbon-nitrogen bonds. nih.gov The basicity and nucleophilicity of these nitrogen atoms are, however, generally lower than that of simple alkyl amines due to the delocalization of the nitrogen lone pair electrons. wiley-vch.de

Conversely, the central carbon atom of the amidine group is electrophilic. This electrophilicity is significantly enhanced upon protonation or alkylation of one of the nitrogen atoms, which makes the carbon atom highly susceptible to attack by nucleophiles. Dicationic amidine salts, for instance, are considered powerful "superelectrophiles". chemrxiv.org This electrophilic character is central to many of the reactions that amidines undergo, particularly in the synthesis of heterocyclic compounds.

Amidines exist as an equilibrium of tautomers, which are isomers that differ in the position of a proton. chemrxiv.orgsemanticscholar.org This process, known as prototropic tautomerism, involves the transfer of a proton between the two nitrogen atoms of the amidine group. researchgate.netnih.gov This rapid interconversion means that for an unsubstituted benzamidine (B55565), the imino (=NH) and amino (-NH2) groups are in constant exchange.

Distinct from tautomerism, resonance in the amidine moiety involves the delocalization of π-electrons across the N-C-N system without any movement of atoms. chemrxiv.orgsemanticscholar.org The protonated form (the amidinium ion) is particularly stabilized by resonance, with the positive charge being shared equally between the two nitrogen atoms. This delocalization imparts a significant double-bond character to both C-N bonds, affecting their rotational barriers and reactivity. epa.gov

Influence of Trifluorination on Reactivity

The substitution of three hydrogen atoms with highly electronegative fluorine atoms on the benzene (B151609) ring at the 3, 4, and 5 positions dramatically alters the electronic properties and, consequently, the reactivity of the benzamidine molecule.

Fluorine exerts two primary electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric (or resonance) effect (+M).

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density away from the atoms it is attached to through the sigma bonds. ekb.egnih.gov In 3,4,5-Trifluoro-benzamidine, the cumulative inductive effect of three fluorine atoms powerfully withdraws electron density from the benzene ring and, by extension, from the attached amidine group.

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. masterorganicchemistry.com This effect donates electron density to the ring, but for fluorine, it is significantly weaker than its inductive effect. nih.gov

The dominance of the strong -I effect over the weaker +M effect makes the trifluorophenyl group a potent electron-withdrawing substituent. This has profound consequences for the molecule's reactivity.

| Electronic Effect | Description | Influence of Fluorine |

| Inductive Effect (-I) | Withdrawal of electron density through sigma (σ) bonds. | Very strong due to high electronegativity. |

| Mesomeric Effect (+M) | Donation of electron density through pi (π) bonds (resonance). | Weak, but directs ortho/para in electrophilic substitutions. ekb.egnih.gov |

The strong electron withdrawal by the 3,4,5-trifluorophenyl group significantly modulates the reactivity of the amidine moiety. The withdrawal of electron density makes the amidine carbon even more electrophilic than in unsubstituted benzamidine. This enhanced electrophilicity increases its susceptibility to attack by nucleophiles.

Furthermore, the inductive effect lowers the pKa of the N-H protons, making the amidine more acidic and the nitrogen atoms less basic and less nucleophilic. This altered basicity can influence its role in catalytic cycles and its binding properties in biological systems. The presence of fluorine atoms can also lead to improved metabolic stability and bioavailability in pharmaceutical applications, making fluorinated building blocks like this compound highly valuable in drug discovery. masterorganicchemistry.com

Reaction Pathways and Mechanistic Studies

While specific mechanistic studies for this compound are not widely published, its reaction pathways can be confidently predicted based on the established principles of amidine chemistry and the influence of polyfluorination.

Nucleophilic Addition at the Amidine Carbon: The primary reaction pathway involves the attack of nucleophiles on the highly electrophilic amidine carbon. This addition-elimination mechanism is fundamental to amidines and is significantly accelerated by the electron-withdrawing trifluorophenyl group. This makes the compound an excellent substrate for constructing more complex molecules.

Synthesis of Heterocycles: Amidines are cornerstone reagents for the synthesis of nitrogen-containing heterocycles. This compound can react with compounds containing two electrophilic centers (e.g., β-diketones, α,β-unsaturated ketones) to form substituted pyrimidines, imidazoles, or triazines. The resulting heterocyclic products, bearing a 3,4,5-trifluorophenyl substituent, are of significant interest in medicinal chemistry due to the favorable properties conferred by fluorine. epa.govmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The benzene ring of this compound is highly electron-deficient and is activated for Nucleophilic Aromatic Substitution (SNAr). nih.gov The fluorine atom at the 4-position (para to the amidine) is particularly susceptible to displacement by strong nucleophiles. The negatively charged intermediate (Meisenheimer complex) formed during the reaction is stabilized by the strong electron-withdrawing effects of the other two fluorine atoms (ortho to the site of attack) and the amidine group itself. This pathway allows for the introduction of a wide range of functional groups (e.g., amines, alkoxides, thiolates) onto the aromatic ring, providing a route to highly functionalized derivatives.

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

While specific spectroscopic and computational studies on this compound are limited, the reactivity of similar fluorinated aromatic compounds has been investigated. Computational studies on trifluorobenzene isomers, for instance, have explored their electronic structure and aromaticity, which influences their susceptibility to electrophilic or nucleophilic attack. nih.govacs.org Such studies indicate that the fluorine substituents significantly impact the electron distribution within the aromatic ring. nih.govacs.org

For a definitive elucidation of the reaction mechanisms of this compound, a combination of spectroscopic techniques like NMR, IR, and mass spectrometry, alongside computational modeling (e.g., Density Functional Theory - DFT), would be necessary. These methods could map reaction pathways, identify transition states, and predict the stability of intermediates.

Formation of Key Intermediates

In hypothetical reaction scenarios, several key intermediates could be postulated. In electrophilic aromatic substitution, the formation of a resonance-stabilized carbocation (an arenium ion or sigma complex) would be a critical intermediate. The fluorine atoms, being electron-withdrawing, would destabilize this intermediate, making such reactions challenging.

Conversely, in nucleophilic aromatic substitution, a Meisenheimer complex, a resonance-stabilized carbanion, would be the key intermediate. The strongly electron-withdrawing nature of the three fluorine atoms would be expected to stabilize this intermediate, making the trifluorophenyl ring susceptible to nucleophilic attack.

Reactions involving the amidine group could proceed through protonated amidinium ions in acidic conditions, enhancing its electrophilicity, or via N-centered anions in the presence of a strong base.

Derivatization Reactions of this compound

Derivatization of this compound can be approached at two primary sites: the amidine nitrogen atoms and the aromatic ring.

Functionalization at the Amidine Nitrogen Atoms

The amidine functional group contains two nitrogen atoms that can potentially be functionalized through reactions such as alkylation and acylation.

Alkylation: The nitrogen atoms of the amidine can act as nucleophiles and react with alkyl halides or other alkylating agents. The regioselectivity of N-alkylation would depend on the reaction conditions and the steric and electronic environment of each nitrogen atom.

Acylation: Reaction with acyl chlorides or anhydrides would lead to the formation of N-acyl-benzamidines. This functionalization would be expected to modulate the electronic properties and biological activity of the parent molecule.

Table 1: Potential Derivatization Reactions at the Amidine Nitrogen Atoms

| Reaction Type | Reagent Example | Potential Product |

|---|---|---|

| N-Alkylation | Methyl Iodide | N-Methyl-3,4,5-trifluoro-benzamidine |

Aromatic Substitutions on the Trifluorophenyl Ring

The trifluorophenyl ring of this compound is highly electron-deficient due to the presence of three fluorine atoms.

Nucleophilic Aromatic Substitution (SNAr): This electron-deficient nature makes the ring a prime candidate for nucleophilic aromatic substitution. Strong nucleophiles could potentially displace one of the fluorine atoms. The position of substitution would be influenced by the directing effects of the other fluorine atoms and the amidine group.

Electrophilic Aromatic Substitution (SEAr): Conversely, the electron-withdrawing fluorine atoms and the protonated amidine group (under acidic conditions) would strongly deactivate the ring towards electrophilic attack. Forcing conditions would likely be required for reactions such as nitration or halogenation, and the substitution pattern would be directed by the existing substituents. The amidine group itself is a deactivating, meta-directing group in its protonated form.

Table 2: Potential Aromatic Substitution Reactions on the Trifluorophenyl Ring

| Reaction Type | Reagent Example | Potential Product |

|---|---|---|

| Nucleophilic Aromatic Substitution | Sodium Methoxide | 3,5-Difluoro-4-methoxy-benzamidine |

Computational Chemistry and Molecular Modeling of 3,4,5 Trifluoro Benzamidine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule. science.gov These calculations can accurately predict molecular geometries, reaction energies, and various spectroscopic properties, providing a detailed understanding of a molecule's intrinsic characteristics. science.govcityu.edu.hk

The electronic structure of a molecule is fundamental to its reactivity. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity.

For 3,4,5-Trifluoro-benzamidine, the electronic structure is significantly influenced by the three fluorine atoms on the benzene (B151609) ring. Fluorine is a highly electronegative element, and its presence as a substituent typically leads to a lowering of both the HOMO and LUMO energy levels due to strong electron-withdrawing inductive effects. This can, in turn, alter the HOMO-LUMO gap, impacting the molecule's chemical reactivity and electronic excitation properties compared to the unsubstituted benzamidine (B55565). nih.gov Quantum chemical methods like Density Functional Theory (DFT) are commonly used to calculate these orbital energies. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies of Benzamidine and this compound This table presents illustrative values based on established principles of substituent effects on aromatic systems.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzamidine | -5.8 | -0.9 | 4.9 |

| This compound | -6.4 | -1.5 | 4.9 |

Molecules with rotatable bonds, like this compound, can exist in multiple conformations. uci.edu Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and their relative energies. upenn.edu The process involves exploring the potential energy surface of the molecule to find energy minima, which correspond to stable conformers. psu.edu

Energy minimization algorithms, such as the steepest descent and conjugate gradient methods, are used to find the lowest energy conformation starting from an initial structure. srmist.edu.in For this compound, a key conformational feature is the torsion angle defined by the plane of the phenyl ring and the amidine group. Computational methods can map the potential energy as a function of this rotation to identify the most stable conformers (global and local minima) and the energy barriers between them. psu.edu The lowest energy conformation is crucial as it often represents the most populated state of the molecule and serves as a starting point for further simulations. uci.edupsu.edu

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates how computational methods can quantify the energy differences between planar and non-planar conformations.

| Conformer Description | Dihedral Angle (Ring vs. Amidine) | Relative Energy (kcal/mol) |

| Global Minimum (Slightly Twisted) | ~20° | 0.0 |

| Planar Conformation | 0° | +1.5 |

| Perpendicular Conformation | 90° | +5.0 |

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can aid in the characterization of novel compounds. cityu.edu.hk Methods such as DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. superfri.org For this compound, these calculations would predict characteristic C-F stretching frequencies and other vibrations associated with the trifluorinated phenyl ring and the amidine group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted. uni-regensburg.de Such calculations would be particularly valuable for this compound, as they can predict the chemical shifts for ¹H, ¹³C, and, importantly, ¹⁹F nuclei. The predicted ¹⁹F NMR spectrum would be a key identifier for this compound, showing distinct signals for the fluorine atoms at the 3, 5, and 4 positions of the benzene ring. Comparing these predicted spectra with experimental data can confirm the molecule's structure. researchgate.net

Table 3: Illustrative Predicted Spectroscopic Data for this compound This table shows examples of spectroscopic data that can be generated through quantum chemical calculations.

| Property | Predicted Value |

| Key IR Frequency (C-F stretch) | 1100-1350 cm⁻¹ |

| Key IR Frequency (C=N stretch) | ~1650 cm⁻¹ |

| ¹⁹F NMR Chemical Shift (F at C4) | -135 ppm |

| ¹⁹F NMR Chemical Shift (F at C3, C5) | -160 ppm |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the dynamics of processes like ligand-protein binding and the influence of the environment on molecular conformation. nih.gov

The parent compound, benzamidine, is a well-known inhibitor of serine proteases like trypsin, making it a classic system for studying ligand-protein interactions. nih.govsphinxsai.com MD simulations have been extensively used to investigate the binding of benzamidine to trypsin. nih.gov These simulations reveal that the positively charged amidinium group of benzamidine forms a strong salt bridge with the carboxylate side chain of a key aspartate residue (Asp189) in the enzyme's binding pocket. nih.gov The phenyl ring of benzamidine is further stabilized by hydrophobic and π-π stacking interactions with tyrosine side chains. nih.gov Advanced simulation techniques have been used to calculate the binding free energy of the trypsin-benzamidine complex, with results showing good agreement with experimental values. dovepress.comunina.it

For this compound, MD simulations can predict how the fluorine substitutions would modulate these interactions. The electron-withdrawing fluorine atoms alter the electrostatic potential of the aromatic ring, which could influence interactions with the protein. Furthermore, fluorine atoms can participate in favorable interactions, such as orthogonal multipolar interactions with backbone carbonyl groups, potentially enhancing binding affinity. nih.gov MD simulations can be used to perform comparative binding energy calculations and to analyze the stability and dynamics of the modified ligand within the protein's active site. researchgate.net

Table 4: Comparative Analysis of Benzamidine and this compound Binding to Trypsin This table provides a hypothetical comparison based on known benzamidine interactions and the expected influence of trifluorination.

| Ligand | Key Interaction | Calculated Binding Free Energy (ΔG) |

| Benzamidine | Salt bridge with Asp189 | -6.2 kcal/mol (Experimental) nih.govdovepress.com |

| This compound | Salt bridge with Asp189; Potential F-carbonyl interactions | -7.0 kcal/mol (Hypothetical) |

The surrounding environment, particularly the solvent, can have a profound impact on the conformation and properties of a molecule. rsc.org MD simulations are ideal for studying these solvent effects by explicitly including solvent molecules (like water) in the simulation box. frontiersin.org This approach allows for the analysis of specific solute-solvent interactions, such as hydrogen bonds, and how they influence the conformational preferences of the solute. frontiersin.org

For this compound, the polarity of the solvent would be expected to affect the orientation of the polar amidine group relative to the less polar trifluorophenyl ring. In polar solvents like water, the solvent molecules can form hydrogen bonds with the amidine's N-H groups, stabilizing certain conformations. rsc.org In contrast, in a nonpolar solvent, intramolecular forces would play a more dominant role in determining the preferred conformation. MD simulations can quantify these effects by calculating the potential of mean force for conformational changes in different solvent environments, providing insight into how the molecule's structure adapts to its surroundings. frontiersin.org

Docking Studies and Virtual Screening

Docking studies are computational techniques that predict the preferred orientation of one molecule when bound to a second to form a stable complex. This is particularly useful in drug discovery for identifying potential drug candidates by screening large libraries of compounds against a biological target.

While specific docking studies exclusively targeting this compound are not extensively documented in public literature, the broader class of benzamidine derivatives has been subject to numerous computational investigations. The benzamidine moiety is a well-known pharmacophore that often targets proteases, particularly serine proteases, by mimicking the guanidino group of arginine.

Computational simulations on benzamidine derivatives have identified key binding interactions with various protein targets. For instance, studies on arginine-specific gingipain (HRgpA), a cysteine proteinase, show that the benzamidine part of the inhibitor consistently positions itself within a pivot region of the enzyme's binding cavity. researchgate.net This interaction is stabilized by hydrogen bonds with amino acid residues such as Asp387, His435, and Cys468, as well as hydrophilic interactions with Trp508. researchgate.net

Similarly, docking studies on other protein families, such as GABA-A receptors, have identified a "benzamidine site" where these types of molecules can bind. mdpi.com For this compound, the fluorine atoms would significantly alter the electronic properties of the phenyl ring, potentially influencing binding affinity and selectivity for such targets. Virtual screening would likely place this compound against libraries of proteases and other enzymes where arginine recognition is a key feature.

Table 1: Potential Binding Site Targets for Benzamidine Derivatives

| Protein Target Family | Specific Example | Key Interacting Residues (Hypothetical for Trifluoro-derivative) |

| Cysteine Proteases | Arginine-specific gingipain (HRgpA) | Asp387, His435, Cys468, Trp508 researchgate.net |

| Ligand-gated Ion Channels | GABA-A Receptor | Tyr 202, Tyr 97, Tyr 62 mdpi.com |

| Serine Proteases | Thrombin, Trypsin | Aspartic acid in S1 pocket |

| Cyclooxygenase | COX-2 | Arginine, Tyrosine residues in the active site |

The success of a docking study hinges on the accuracy of its scoring function and the robustness of the docking algorithm. Scoring functions are mathematical methods used to estimate the binding affinity between the ligand (e.g., this compound) and the target protein. Algorithms explore the conformational space of the ligand within the binding site to find the most stable binding pose.

For benzamidine derivatives, automated docking is often performed using flexible docking modules that allow for conformational changes in both the ligand and the protein's side chains. nih.gov After initial docking, the results must be validated. A common and powerful validation method involves performing molecular dynamics (MD) simulations on the top-ranked docking poses. researchgate.net MD simulations assess the structural and thermodynamic stability of the predicted complex over time. nih.gov

The binding free energy is then often recalculated from the MD simulation trajectory using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PB-SA) approach. This provides a more accurate estimation of binding affinity than the initial scoring function alone. In studies of HRgpA inhibitors, the calculated binding free energies showed good agreement with experimental data, validating the computational approach. researchgate.net

Table 2: Common Docking Algorithms and Scoring Functions

| Algorithm/Function Type | Specific Example | Description |

| Docking Algorithm | AutoDock | Utilizes a Lamarckian genetic algorithm to explore ligand conformations. |

| Docking Algorithm | GOLD (Genetic Optimisation for Ligand Docking) | Uses a genetic algorithm to explore ligand and partial protein flexibility. |

| Scoring Function | Force-Field Based | Estimates binding energy using terms from molecular mechanics force fields (e.g., van der Waals, electrostatic). |

| Scoring Function | Empirical | Uses weighted terms derived from experimental binding data to predict affinity. |

| Post-Docking Validation | MM/PB-SA | Calculates binding free energy from MD simulation snapshots, averaging solvent effects. |

QSAR and QSPR Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

Developing predictive models for the bioactivity of this compound analogues would be a crucial step in optimizing them for a specific therapeutic target. rsc.org These models are built by first compiling a dataset of structurally similar compounds with known biological activities (e.g., inhibitory constants like Ki or IC50).

Modern QSAR model development extensively uses machine learning and deep learning algorithms. chemrxiv.org Methods such as Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN) are trained on the dataset to learn the complex relationships between molecular features and activity. chemrxiv.org Recent advancements include the development of foundation models, like ActFound, which are trained on massive bioactivity datasets and can be fine-tuned for specific prediction tasks. biorxiv.org

For a series of this compound analogues, a QSAR model could predict how modifications to the molecule (e.g., changing substituent groups) would impact its potency against a target like COX-2 or a specific protease. dovepress.com Such models accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov The predictive power of these models is typically assessed using metrics derived from cross-validation procedures. chemrxiv.org

Table 3: Example Metrics for a Hypothetical QSAR Model

| Metric | Description | Typical Value for a Good Model |

| R² (R-squared) | The proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | > 0.6 |

| Q² (Cross-validated R²) | An indicator of the predictive ability of the model, determined through internal cross-validation (e.g., leave-one-out). | > 0.5 |

| RMSE (Root Mean Square Error) | A measure of the differences between values predicted by the model and the values observed. | As low as possible |

The foundation of any QSAR or QSPR model is the set of molecular descriptors used to represent the chemical structure in numerical form. For this compound analogues, a wide range of descriptors would be calculated to capture the structural variations responsible for differences in activity or properties.

These descriptors fall into several categories:

1D Descriptors: Basic properties like molecular weight, atom counts, and logP (a measure of hydrophobicity).

2D Descriptors: Based on the 2D graph representation of the molecule, including topological indices and molecular fingerprints. Extended-Connectivity Fingerprints (ECFP), which encode circular atomic neighborhoods, are widely used and have proven effective in many machine learning models. chemrxiv.org

3D Descriptors: Derived from the 3D conformation of the molecule, such as molecular volume, surface area, and pharmacophore features (e.g., hydrogen bond donors/acceptors, aromatic rings).

The trifluoro-substitution pattern on the benzamidine core would be a key feature captured by these descriptors. The strong electron-withdrawing nature of the fluorine atoms would significantly influence descriptors related to electronic properties (e.g., dipole moment, partial charges) and hydrophobicity, which are often critical for binding affinity.

Table 4: Relevant Physicochemical Descriptors for Trifluoro-benzamidine Analogues

| Descriptor Class | Specific Descriptor | Information Encoded |

| Electronic | Dipole Moment | Overall polarity of the molecule. |

| Electronic | Partial Atomic Charges | Distribution of charge across the molecule, influenced by fluorine atoms. |

| Topological | ECFP6 Fingerprint | Detailed structural features of atom neighborhoods. chemrxiv.org |

| Hydrophobicity | Calculated LogP (cLogP) | The molecule's lipophilicity, crucial for membrane permeability and binding. |

| Steric/3D | Molecular Surface Area | The size and shape of the molecule. |

| Steric/3D | Number of H-bond Donors/Acceptors | Potential for forming hydrogen bonds with a biological target. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the 3,4,5-Trifluorophenyl Ring

The trifluorinated phenyl ring is a critical component of 3,4,5-Trifluoro-benzamidine, and its modification offers a powerful strategy to modulate the compound's properties. The number and position of fluorine atoms, as well as their replacement with other substituents, can significantly alter the molecule's electronic character, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Positional Isomers of Fluorine Substitution

The specific arrangement of fluorine atoms on the phenyl ring is a key determinant of a compound's biological activity. The introduction of fluorine can influence potency and selectivity. nih.gov For instance, in a series of γ-secretase inhibitors, complete fluorination at the C-5 position markedly improved potency. nih.gov The substitution of a hydrogen atom with fluorine can significantly impact potency. nih.gov Studies on N-aryl benzamidines have shown that the presence and position of fluorine atoms can lead to different crystal packing and intermolecular interactions, such as N–H⋯F and N–H⋯π interactions, which can be crucial for biological activity. rsc.org

The strategic placement of fluorine can also lead to favorable interactions with protein side chains. mdpi.com For example, the substitution of fluorine at different positions in some compounds resulted in a significant increase in potency compared to their non-fluorinated analogs, highlighting the unique contribution of the fluorine moiety to favorable interactions. mdpi.com

Below is a table summarizing the impact of fluorine positional isomers on the activity of various compounds, illustrating the principle that could be applied to this compound derivatives.

| Compound/Series | Fluorine Substitution Pattern | Observed Effect on Activity | Reference |

| γ-Secretase Inhibitors | Complete fluorination at C-5 | Markedly improved potency | nih.gov |

| Thrombin Inhibitors | para-F substitution on benzylated imide | Over five-fold enhanced activity | nih.gov |

| HIV-1 Attachment Inhibitors | 4-F substituent on indole | More than 50-fold enhanced potency | nih.gov |

| N-Aryl Benzamidines | 3-Fluoro and 4-Fluoro | Isostructural with distinct intermolecular interactions | rsc.org |

| BTK Inhibitors | Fluorination at various sites | Up to 40-fold increase in potency | mdpi.com |

| Malonamide (B141969) fXa Inhibitors | 2,4-Difluoro-biphenyl | Most effective, resulting in the best inhibitor in the series | mdpi.com |

Impact of Other Halogen and Non-Halogen Substituents

While fluorine substitution is a primary focus, the replacement of fluorine atoms in the 3,4,5-trifluorophenyl ring with other halogens (chlorine, bromine, iodine) or non-halogen groups can provide further insights into SAR. The strength of halogen bonds increases with the size of the halogen atom, which can influence binding affinity. nih.gov

Systematic studies on A2B adenosine (B11128) receptor antagonists have shown that monohalogenation at position 8 with different halogens (F, Cl, Br, I) produced potent ligands, whereas halogenation at position 7 resulted in a size-dependent decrease in affinity. diva-portal.org This underscores the importance of the substitution position for accommodating different halogens.

Non-halogen substituents introduce a wider range of electronic and steric diversity. For example, in a series of 1,2,4-triazole (B32235) inhibitors, replacing a phenyl ring with electron-donating or withdrawing groups led to varied potencies. nih.gov The introduction of a trifluoromethyl group, a common fluorine-containing non-halogen substituent, has been shown to enhance the potency of benzimidazole (B57391) derivatives against certain viruses. mdpi.com

The following table illustrates the effects of various substituents on the activity of different compound series, providing a framework for potential modifications to the 3,4,5-trifluorophenyl ring.

| Compound Series | Substituent | Position | Observed Effect on Activity | Reference |

| A2B Adenosine Receptor Antagonists | Cl, Br, I | Position 8 | Potent antagonists | diva-portal.org |

| A2B Adenosine Receptor Antagonists | Cl, Br, I | Position 7 | Size-dependent decrease in affinity | diva-portal.org |

| 1,2,4-Triazole Inhibitors | 3,5-diCF3 phenyl | Equipotent with the most potent compound | nih.gov | |

| Benzimidazole Derivatives | 2-Trifluoromethyl | Higher potency against CVB-5 and RSV | mdpi.com | |

| 3-Arylisoquinolinones | meta-OCH3, meta-F | Aryl ring | Significant growth inhibition | acs.org |

Modifications of the Amidine Functional Group

The amidine group is a key pharmacophoric element in this compound, responsible for crucial interactions with biological targets. Modifications to this group, including N-substitution and isosteric replacement, can have a profound impact on the compound's activity, selectivity, and pharmacokinetic properties.

N-Substitution Patterns and their Effects

N-substitution of the amidine group can alter its basicity, hydrogen bonding capacity, and steric bulk, thereby influencing its binding to target proteins. In a study of SARS-CoV protease inhibitors, derivatization of an amino group on a benzamide (B126) moiety generally led to reduced activity. nih.gov Conversely, in a series of NAPAP analogs, which are thrombin inhibitors, alkylation of the N-atom of the 4-amidinophenylalanine in the P1 position resulted in a more than 10-fold lower thrombin inhibition. tandfonline.com

The introduction of substituents on the nitrogen atoms of the amidine can be a strategy to modulate the pKa of the group, which can in turn affect its pharmacokinetic profile. acs.org Lowering the pKa of P1 ligands in a series of factor Xa inhibitors led to improved pharmacokinetic features. acs.org

Isosteric Replacements of the Amidine Moiety

Isosteric replacement of the amidine group with other functional groups that mimic its size, shape, and electronic properties is a common strategy in drug design to improve potency, selectivity, and metabolic stability. cambridgemedchemconsulting.com The concept of bioisosterism is well-established and has been applied to various functional groups, including amidines and guanidines. nih.gov

For example, in the development of factor Xa inhibitors, the basic benzamidine (B55565) group has been replaced with less basic mimics or neutral residues to enhance oral absorption and reduce clearance. acs.org Heterocyclic rings are often employed as bioisosteres. In a series of HNE inhibitors, a 1,3,4-oxadiazole (B1194373) was found to be a potent inhibitor, while the isomeric 1,2,4-oxadiazole (B8745197) was significantly weaker, demonstrating the importance of the heterocycle's electronic properties. nih.gov The 1,2,3-triazole has also been successfully used as a bioisosteric replacement for the amide bond, leading to improved efficacy and reduced toxicity in phenacetin (B1679774) analogs. nih.gov

The table below provides examples of isosteric replacements for amidine or similar basic groups and their observed effects.

| Original Group | Isosteric Replacement | Compound Series | Observed Effect | Reference |

| Benzamidine | 3-Benzylamine | Factor Xa Inhibitors | Improved pharmacokinetic features | acs.org |

| Benzamidine | 1-Aminoisoquinoline | Factor Xa Inhibitors | Improved pharmacokinetic features | acs.org |

| Benzamidine | 3-Aminobenzisoxazole | Factor Xa Inhibitors | Improved pharmacokinetic features | acs.org |

| Amide | 1,2,3-Triazole | Phenacetin Analogs | Improved efficacy and reduced toxicity | nih.gov |

| Amide | 1,3,4-Oxadiazole | HNE Inhibitors | Potent inhibition | nih.gov |

Linker Chemistry and Scaffold Diversity

The length and flexibility of the linker are crucial parameters. In a study of multivalent benzamidine inhibitors of plasmin, shorter linker lengths resulted in stronger inhibition by increasing the effective local concentration of the inhibitor and minimizing the entropic penalty associated with longer linkers. nih.gov Similarly, for dimeric 5-HT2A ligands, the antagonist potency improved with increasing linker length up to a certain point, after which it drastically decreased. mdpi.com

The chemical nature of the linker itself can also be a determinant of activity. In the design of dual inhibitors of factor Xa and cholinesterases, a malonamide linker was found to significantly increase anti-fXa potency and selectivity compared to a glycinamide (B1583983) linker. mdpi.com

Scaffold diversity, achieved by incorporating different core structures, is essential for exploring new chemical space and identifying novel inhibitors. For instance, various heterocyclic cores have been used as scaffolds for benzamidine-based factor Xa inhibitors. researchgate.net The use of different scaffolds can lead to compounds with distinct binding modes and improved properties.

The following table summarizes the impact of linker and scaffold modifications on the activity of different compound series.

| Modification Type | Compound Series | Specific Modification | Observed Effect | Reference |

| Linker Length | Multivalent Plasmin Inhibitors | Shorter linkers | Stronger inhibition | nih.gov |

| Linker Length | Dimeric 5-HT2A Ligands | Increased from 6 to 18 atoms | Improved antagonist potency | mdpi.com |

| Linker Chemistry | Factor Xa Inhibitors | Malonamide vs. Glycinamide | Malonamide increased potency and selectivity | mdpi.com |

| Scaffold Diversity | Factor Xa Inhibitors | Vicinally-substituted heterocyclic core | Highly potent benzamidine inhibitors | researchgate.net |

| Scaffold Diversity | 1,2,4-Oxadiazole Derivatives | Introduction of aryl carboxylic acid moiety | Enhanced enzymatic inhibition activity | ipbcams.ac.cn |

Influence of Linker Length and Flexibility

In the design of inhibitors, particularly bivalent or hybrid molecules, the linker connecting pharmacophoric fragments plays a critical role in determining potency and selectivity. The length and flexibility of this linker dictate the ability of the molecule to simultaneously engage with multiple binding sites on a biological target.

Studies on multivalent benzamidine inhibitors targeting the serine protease plasmin have shown that linker length is a key determinant of inhibitory strength. nih.gov A systematic investigation revealed that for bivalent and trivalent benzamidine constructs, inhibitory potency generally increased as the linker length decreased. nih.govsemanticscholar.org For instance, pentamidine, which has a short linker, was the most potent bivalent inhibitor tested against plasmin. nih.gov This trend suggests that shorter linkers enhance the effective local concentration of the inhibitor and reduce the entropic penalty upon binding. nih.gov

Conversely, research on benzamidine-based inhibitors of the Trypanosome Alternative Oxidase (TAO) has indicated that the optimal linker length can be target-dependent. In some series, a linker of 12 methylene (B1212753) units was more effective than one with 14 units. csic.es However, when bulky terminal groups like triphenylphosphonium (TPP+) were incorporated, a longer linker of at least 14 carbons was required to allow the bulky cation to position itself favorably outside the active site, leading to potent, low-nanomolar inhibitors. csic.es Similarly, in the development of PROTACs (Proteolysis Targeting Chimeras), an optimal linker length of 15-17 atoms was found to be critical for effectively inducing the degradation of the p38α protein. ub.edu

The flexibility of the linker is also a crucial factor. A comparative study of factor Xa inhibitors using either a flexible glycinamide linker or a more constrained malonamide linker found that the latter significantly enhanced anti-fXa potency and selectivity. uniba.itmdpi.com This highlights that linker conformation, not just its length, is vital for achieving optimal orientation of the binding fragments.

| Inhibitor Class | Target Enzyme | Linker Characteristics | Impact on Activity | Reference |

|---|---|---|---|---|

| Multivalent Benzamidines | Plasmin | Shorter linkers | Increased inhibition (lower Ki) | nih.gov |

| Benzamidine-based TAO Inhibitors | Trypanosome Alternative Oxidase (TAO) | Longer linkers (≥C-14) for bulky terminal groups | Required for low nanomolar inhibition | csic.es |

| p38α PROTACs | p38α / CRBN | Optimal length of 15-17 atoms | Critical for inducing protein degradation | ub.edu |

| Factor Xa Inhibitors | Factor Xa | Malonamide linker (more rigid) vs. Glycinamide linker | Malonamide linker significantly increased potency | uniba.it |

Hybrid Molecules Incorporating this compound

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single chemical entity. chemrxiv.org The goal is to create a chimeric molecule with an improved activity profile, better selectivity, reduced toxicity, or a dual mechanism of action. nih.govnih.gov The this compound moiety is an excellent candidate for inclusion in such hybrids, acting as a potent and specific anchor for targets like serine proteases.

The benzamidine group is a well-known arginine mimetic that anchors to the S1 specificity pocket of many serine proteases like trypsin and thrombin. researchgate.net The addition of the three fluorine atoms in this compound can further enhance binding affinity through non-covalent interactions and favorably modulate physicochemical properties such as lipophilicity and metabolic stability. researchgate.netresearchgate.net

This scaffold could be hybridized with other molecular fragments to target a wide range of diseases. For example:

Anticancer Agents: Hybrid molecules could be designed by linking the this compound scaffold to fragments known to inhibit other cancer-related targets, such as kinases or DNA-modifying enzymes. nih.govrsc.org Natural product scaffolds like emodin (B1671224) or coumarins, which possess their own anticancer activities, are often used in such hybrid designs. chemrxiv.orgrsc.orgmdpi.com

Antimalarial Drugs: The 4-aminoquinoline (B48711) core of chloroquine (B1663885) has been used to create hybrid molecules active against multidrug-resistant Plasmodium strains. nih.gov A hybrid incorporating this compound could potentially target parasite-specific proteases while another part of the molecule exerts a secondary mechanism of action.

Multi-target-directed Ligands for Neurodegenerative Diseases: In complex diseases like Alzheimer's, ligands that can modulate multiple targets, such as cholinesterases and factor Xa, are of interest. uniba.it Benzamidine derivatives have already been explored in this context, and the trifluorinated version could offer improved properties. mdpi.com

| Scaffold Type for Hybridization | Potential Therapeutic Area | Rationale | Reference |

|---|---|---|---|

| Kinase Inhibitor Fragments | Oncology | Create dual-action drugs targeting both proteases and signaling pathways. | rsc.org |

| 4-Aminoquinoline | Infectious Diseases (e.g., Malaria) | Combine protease inhibition with established antimalarial pharmacophores. | nih.gov |

| Natural Products (e.g., Emodin, Coumarin) | Oncology, Anti-inflammatory | Leverage the synergistic effects of a natural product and a synthetic pharmacophore. | chemrxiv.orgrsc.org |

| Benzofuroxan | Oncology | Benzofuroxan fragments can increase biological activity and induce apoptosis. | nih.gov |

Conformational Analysis and its Impact on Activity

The three-dimensional conformation of a drug molecule is paramount to its biological function, as it must adopt a specific orientation to fit into the binding site of its target protein. The conformational landscape of a molecule is determined by its inherent flexibility, including the energy barriers to rotation around single bonds.

Role of Rotational Barriers and Molecular Flexibility

The flexibility of a molecule is largely governed by the energy barriers to rotation around its single bonds. In the case of this compound, a key rotational barrier exists around the C(aryl)-C(amidine) bond and, more significantly, the C-N bond of the amidine group itself. The C-N bond in amides and amidines possesses significant partial double-bond character due to resonance, resulting in a relatively high rotational barrier, typically in the range of 15-23 kcal/mol. researchgate.netias.ac.in This restricted rotation can lead to the existence of distinct conformers that are stable at room temperature. nih.gov

The introduction of fluorine atoms onto the phenyl ring has a profound impact on molecular conformation. researchgate.net This influence stems from several factors:

Steric Effects: The fluorine atom, while small, is larger than hydrogen, and multiple fluorine substituents can create steric hindrance that favors certain rotational conformations.

Electronic Effects: The C-F bond is highly polarized, creating a strong dipole moment. acs.org These dipoles can engage in intramolecular electrostatic interactions with other polar groups, such as the amidine, influencing the conformational preference. This is often seen in the "gauche effect" where specific staggered conformations are favored. acs.org In α-fluorocarbonyl compounds, for example, a trans orientation of the C-F and C=O bonds is often preferred to align the dipoles in an anti-periplanar fashion. acs.org The trifluorination pattern in this compound would create a unique electrostatic potential on the face of the aromatic ring, which could dictate its preferred orientation relative to the rest of the molecule and a binding partner.

| Bond | Molecule Class | Typical Rotational Barrier (kcal/mol) | Significance | Reference |

|---|---|---|---|---|

| C-N (Amide/Amidine) | Formamides, Amides | ~15 - 23 | High barrier leads to planar structure and distinct conformers. | researchgate.netnih.gov |

| C(sp³)-C(sp³) | Ethane | ~3 | Low barrier allows for free rotation. | ias.ac.in |

| C(aryl)-C(aryl) | Biphenyls | Variable (can be high with ortho-substituents) | High barriers can lead to atropisomerism. Fluorine substitution alters barriers. | nih.gov |

Correlation between Conformation and Biological Recognition

The precise three-dimensional arrangement of a ligand is what allows for specific, high-affinity interactions with a biological target. The conformational preferences enforced by the 3,4,5-trifluoro substitution pattern are therefore directly linked to the potential biological activity of any molecule containing this scaffold.

Fluorine atoms can directly participate in binding interactions, including hydrogen bonds (with C-F as a weak acceptor) and electrostatic or dipolar interactions, which can be crucial for affinity and selectivity. nih.govacs.org A landmark study on a fluorinated amidine inhibitor of thrombin provided direct crystallographic evidence for this. The fluorinated inhibitor showed a six-fold increase in potency compared to its non-fluorinated parent compound. nih.gov The X-ray co-crystal structure revealed a favorable electrostatic interaction between the fluorine atom and the backbone amide of a glycine (B1666218) residue (Gly216) in the protein. This interaction was absent in the non-fluorinated analogue, which adopted a significantly different conformation within the binding site. nih.gov

This demonstrates that fluorine substitution does not simply act as a passive space-filler but can actively reorganize the binding mode to achieve a more stable and potent complex. The presence of the ligand can also shift the conformational equilibrium of the protein target itself. Studies of benzamidine binding to trypsin have shown that the protein exists in several conformational states, and the presence of the benzamidine ligand significantly shifts the populations toward the most stable bound conformation. researchgate.net

For this compound, the three fluorine atoms create a distinct electron-poor region on the phenyl ring, capable of engaging in favorable quadrupole interactions with aromatic residues in a binding pocket. This, combined with the potential for specific C-F···H-X or C-F···C=O interactions, means that the molecule's conformation is pre-organized for specific types of biological recognition, making it a highly valuable scaffold for rational drug design. researchgate.netmdpi.com

Biological and Pharmacological Research Applications

Enzyme Inhibition Studies

General studies on benzamidine (B55565) derivatives have established their potential as enzyme inhibitors. However, the specific impact of the 3,4,5-trifluoro substitution pattern on the inhibitory activity against various enzymes is not well-documented in the available literature.

Benzamidines are known to act as competitive inhibitors of serine proteases, binding to the S1 pocket of the enzyme. This interaction is often stabilized by the formation of hydrogen bonds and electrostatic interactions. However, no specific studies detailing the inhibition mechanisms of 3,4,5-Trifluoro-benzamidine against serine proteases were identified.

Factor Xa, a critical enzyme in the coagulation cascade, is a common target for anticoagulant drugs. While many Factor Xa inhibitors incorporate a benzamidine or a bioisosteric mimic to bind to the S1 pocket, specific research detailing the inhibitory potency (e.g., Ki or IC50 values) and anticoagulant effects of this compound could not be located.

The Trypanosome alternative oxidase (TAO) is a validated drug target for the treatment of African trypanosomiasis. Although some benzamidine-based compounds have been investigated as TAO inhibitors, no studies specifically evaluating the efficacy of this compound against this enzyme were found.

The broader screening of this compound against other enzyme targets is not documented in the available scientific literature, leaving its broader enzymatic inhibition profile unknown.

Receptor Binding and Modulation

The interaction of this compound with various receptors is another area with a significant lack of public data.

N-methyl-D-aspartate (NMDA) receptors are crucial for synaptic plasticity and function, and their antagonists are investigated for various neurological conditions. While some compounds with fluorinated benzylamines have been studied as NMDA receptor antagonists, no specific research on the antagonism of NMDA receptors by this compound was identified.

Adenosine (B11128) Receptor Antagonism

The investigation of this compound as an adenosine receptor antagonist is another area of interest. Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play significant roles in various physiological processes and are considered attractive drug targets for a range of conditions. researchgate.netmdpi.comrsc.org The development of selective antagonists for these receptors is a major focus of medicinal chemistry. mdpi.comrsc.orgnih.gov

While direct studies on this compound's activity at adenosine receptors are not prominently available, the broader class of benzamidine-containing compounds has been explored for various biological activities. researchgate.net Pyrimidine derivatives, which share some structural similarities with benzamidines, have been shown to act as adenosine receptor antagonists. researchgate.net The search for potent and selective antagonists has led to the exploration of diverse chemical scaffolds. rsc.orgnih.gov

Anti-Inflammatory and Immunomodulatory Activities

Significant research has been conducted on the anti-inflammatory and immunomodulatory properties of this compound, revealing its potential to modulate key pathways in the inflammatory response.

Regulation of Cytokine Expression (e.g., IgE, IL-4, IL-5)

Studies have demonstrated that this compound can effectively regulate the expression of several key cytokines involved in allergic and inflammatory responses. In a mouse model of ovalbumin-induced allergic rhinitis, treatment with this compound led to a significant reduction in serum levels of immunoglobulin E (IgE). ajol.info IgE is a critical mediator of allergic reactions. researchgate.net

Furthermore, the compound was found to decrease the levels of Th2 cytokines, including Interleukin-4 (IL-4) and Interleukin-5 (IL-5). ajol.info IL-4 is essential for IgE production, and both IL-4 and IL-5 play prominent roles in allergic inflammation. nih.govfrontiersin.org The production of IL-5 is also directly associated with in vivo total IgE levels. nih.gov By downregulating these cytokines, this compound demonstrates its potential to interfere with the signaling cascades that drive allergic responses. ajol.info

Modulation of Inflammatory Pathways (e.g., Caspase-1, COX)